molecular formula C24H16N2O7 B12469973 3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Cat. No.: B12469973
M. Wt: 444.4 g/mol
InChI Key: KVYOZWJFHIHLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID is a complex organic compound with a unique structure that combines a phthalimide moiety with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID typically involves multiple steps:

    Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide core.

    Introduction of the Methoxycarbonyl Group:

    Amidation: The final step involves the amidation reaction where the phthalimide derivative is reacted with benzoic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction yields alcohols or amines.

    Substitution: Substitution reactions yield halogenated derivatives of the compound.

Scientific Research Applications

3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide and its derivatives share a similar core structure.

    Benzoic Acid Derivatives: Compounds such as methyl benzoate and benzamide have similar functional groups.

Uniqueness

3-{2-[4-(METHOXYCARBONYL)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}BENZOIC ACID is unique due to its combination of a phthalimide core with a benzoic acid derivative, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H16N2O7

Molecular Weight

444.4 g/mol

IUPAC Name

3-[[2-(4-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H16N2O7/c1-33-24(32)13-5-8-17(9-6-13)26-21(28)18-10-7-14(12-19(18)22(26)29)20(27)25-16-4-2-3-15(11-16)23(30)31/h2-12H,1H3,(H,25,27)(H,30,31)

InChI Key

KVYOZWJFHIHLAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.